molecular formula C13H13ClN2 B045469 1-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 112758-91-5

1-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Cat. No.: B045469
CAS No.: 112758-91-5
M. Wt: 232.71 g/mol
InChI Key: ZTJBTXDWTBNNPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a structurally distinct nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry and pharmacology research. This tetrahydropyrazine derivative serves as a versatile and privileged scaffold for the design and synthesis of novel bioactive molecules. Its core structure, featuring a fused pyrrolopyrazine system substituted with a chlorophenyl group, makes it a valuable intermediate for exploring structure-activity relationships (SAR) and developing potential therapeutic agents. Researchers are investigating this compound and its analogs as key precursors for targets within the central nervous system (CNS), including neurotransmitter receptors and transporters. Its mechanism of action is highly tunable through synthetic modification, allowing for the modulation of various enzymatic and receptor-based pathways. This reagent is provided with high chemical purity and is intended for use in hit-to-lead optimization, library synthesis, and fundamental biochemical studies to advance the discovery of new molecular entities.

Properties

IUPAC Name

1-(4-chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2/c14-11-5-3-10(4-6-11)13-12-2-1-8-16(12)9-7-15-13/h1-6,8,13,15H,7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTJBTXDWTBNNPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=CC=C2C(N1)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30342107
Record name 1-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112758-91-5
Record name 1-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of 3,4-Dihydropyrrolo[1,2-a]pyrazine

Reacting dialkylacetals or dioxolane derivatives of 2,5-dialkoxytetrahydrofurfural with ethylenediamine in lower aliphatic acids (e.g., acetic acid) at 100–150°C yields 3,4-dihydropyrrolo[1,2-a]pyrazine. For example:

2,5-Dimethoxytetrahydrofurfural diethyl acetal+EthylenediamineAcOH, 120°C3,4-Dihydropyrrolo[1,2-a]pyrazine\text{2,5-Dimethoxytetrahydrofurfural diethyl acetal} + \text{Ethylenediamine} \xrightarrow{\text{AcOH, 120°C}} \text{3,4-Dihydropyrrolo[1,2-a]pyrazine}

Hydrogenation to Tetrahydropyrrolo[1,2-a]pyrazine

The dihydro intermediate undergoes catalytic hydrogenation using platinum-group catalysts (e.g., PtO₂) in lower alcohols (methanol/ethanol) under H₂ at ambient temperature. This step saturates the C=N bond, producing the tetrahydropyrrolo[1,2-a]pyrazine core:

3,4-Dihydropyrrolo[1,2-a]pyrazineH2,PtO2,MeOH1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine\text{3,4-Dihydropyrrolo[1,2-a]pyrazine} \xrightarrow{\text{H}2, \text{PtO}2, \text{MeOH}} \text{1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine}

Typical yields range from 70–85% after vacuum distillation.

Introducing the 4-Chlorophenyl Substituent

The 4-chlorophenyl group is introduced at position 1 of the core structure via late-stage functionalization. Two primary strategies are viable:

Suzuki-Miyaura Coupling

Adapting methods from PMC6825517, a halogenated tetrahydropyrrolo[1,2-a]pyrazine intermediate (e.g., brominated at position 1) reacts with 4-chlorophenylboronic acid under Suzuki conditions:

Step 1: Halogenation
Bromination or iodination of the core structure using N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) in polar solvents (e.g., DMF) at 0–25°C:

Tetrahydropyrrolo[1,2-a]pyrazineNBS, DMF1-Bromo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine\text{Tetrahydropyrrolo[1,2-a]pyrazine} \xrightarrow{\text{NBS, DMF}} \text{1-Bromo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine}

Step 2: Coupling
Reacting the halogenated intermediate with 4-chlorophenylboronic acid in the presence of Pd(PPh₃)₄ and a base (e.g., K₂CO₃) in toluene/water:

1-Bromo-derivative+4-Cl-C₆H₄-B(OH)₂Pd(PPh₃)₄, K₂CO₃1-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine\text{1-Bromo-derivative} + \text{4-Cl-C₆H₄-B(OH)₂} \xrightarrow{\text{Pd(PPh₃)₄, K₂CO₃}} \text{this compound}

Yields for analogous Suzuki reactions range from 60–75%.

Direct Alkylation During Core Synthesis

Alternative routes involve introducing the 4-chlorophenyl group earlier in the synthesis. For example, substituting ethylenediamine with a 4-chlorophenyl-substituted diamine during the initial condensation step may yield intermediates with the desired substituent. However, this method requires stringent control over regioselectivity.

Optimization of Reaction Conditions

Critical parameters for maximizing yield and purity include:

ParameterOptimal ConditionsImpact on Yield
CatalystPd(PPh₃)₄ for Suzuki couplingIncreases to 75%
SolventToluene/water (3:1) for Suzuki couplingMinimizes side reactions
Temperature80–100°C for halogenationCompletes in 4–6 hrs
Hydrogenation pressure1 atm H₂ with PtO₂85% conversion

Analytical Characterization

Key spectroscopic data for the target compound (hypothesized based on analogous structures):

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35 (d, J = 8.4 Hz, 2H, Ar-H), 7.25 (d, J = 8.4 Hz, 2H, Ar-H), 3.80–3.70 (m, 4H, CH₂-N), 2.90–2.80 (m, 2H), 2.60–2.50 (m, 2H).

  • MS (EI): m/z 262 [M⁺].

Challenges and Limitations

  • Regioselectivity in Halogenation: Uncontrolled bromination may occur at multiple positions, necessitating protective groups.

  • Catalyst Deactivation: Pd catalysts in Suzuki coupling are sensitive to amine functionalities, requiring inert atmospheres .

Chemical Reactions Analysis

1-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The chlorophenyl group allows for nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the chlorine atom, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic effects. Its structural similarity to known pharmacophores suggests it may exhibit various biological activities:

  • Antitumor Activity : Preliminary studies indicate that derivatives of tetrahydropyrrolo[1,2-a]pyrazines can inhibit cancer cell proliferation. Research is ongoing to determine the specific mechanisms and efficacy against different cancer types.
  • Neuroprotective Effects : There is evidence suggesting that compounds with similar structures may have neuroprotective properties. This could lead to developments in treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Synthesis and Derivative Development

The synthesis of 1-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine typically involves reactions between chlorobenzene and pyrrolopyrazines. This pathway allows for the creation of various derivatives that may enhance biological activity or selectivity for specific targets.

Pharmacological Studies

Pharmacological studies are essential to evaluate the safety and efficacy of this compound:

  • In Vitro Studies : Initial tests on cell lines have shown promise in understanding the compound's effects on cellular pathways.
  • In Vivo Studies : Animal models are being utilized to assess the pharmacokinetics and pharmacodynamics of the compound.

Potential Applications in Drug Design

The unique properties of this compound make it a candidate for drug design:

  • Lead Compound Identification : Researchers are exploring its potential as a lead compound for developing new medications targeting specific diseases.
  • Structure-Activity Relationship (SAR) Studies : Understanding how modifications to its structure affect biological activity can guide further development.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined several tetrahydropyrrolo[1,2-a]pyrazine derivatives for their anticancer properties. The results indicated that certain modifications significantly increased cytotoxicity against breast cancer cells while minimizing toxicity to normal cells.

Case Study 2: Neuroprotection

Research conducted on neuroprotective effects highlighted that specific derivatives of this compound could reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents. This suggests potential therapeutic applications in treating neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of protein kinases or interact with GABA receptors, leading to various pharmacological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of tetrahydropyrrolo[1,2-a]pyrazines are highly substituent-dependent. Key analogues include:

Compound Substituent(s) Key Features
Target Compound 4-Chlorophenyl Enhanced lipophilicity; potential CNS activity
AS-3201 (Aldose Reductase Inhibitor) 4-Bromo-2-fluorobenzyl, spirosuccinimide High potency (IC₅₀ = 33 nM for HDAC6); oral bioavailability
5-[(2,6-Dimethoxyphenyl)methyl] Derivative 2,6-Dimethoxyphenyl Vascular smooth muscle relaxant (95% ee via Ir catalysis); low hypotensive activity
1-Oxo-8-carboxylic Acid Derivatives Carboxylic acid/ester groups Antimicrobial activity (MIC = 0.5–8 μg/mL); improved solubility
1-(1H-Tetrazol-5-yl) Derivatives Tetrazole ring Synthesized via Ugi-azide 4CR (31–78% yields); bioisostere for carboxylates

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, Br) increase metabolic stability and target affinity .
  • Polar groups (e.g., carboxylic acids) improve solubility but may reduce membrane permeability .
  • Chiral centers (e.g., via asymmetric hydrogenation) enhance enantioselectivity in biological targets (up to 95% ee) .
Physicochemical Properties
Property Target Compound 1-Oxo-8-Carboxylic Acid Derivatives AS-3201
LogP ~3.2 (estimated) 1.8–2.5 4.1 (highly lipophilic)
Solubility (aq.) Low (DMSO required) High (due to ionizable COOH) Very low (requires formulation)
Metabolic Stability Moderate (CYP450 oxidation) High (resistant to esterases) High (spirosuccinimide stability)

Biological Activity

1-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound belongs to a class of pyrazole derivatives, which are known for their diverse pharmacological properties including antitumor, anti-inflammatory, and antimicrobial activities. The following sections delve into the biological activity of this compound, supported by relevant data and case studies.

Chemical Structure and Properties

  • Molecular Formula : C13H13ClN2
  • Molecular Weight : 232.71 g/mol
  • InChIKey : ZTJBTXDWTBNNPZ-UHFFFAOYSA-N
  • SMILES Representation : N1CC[n]2cccc2C1c1ccc(Cl)cc1

The compound's structure features a chlorophenyl group attached to a tetrahydropyrrolo[1,2-a]pyrazine moiety, which contributes to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Antitumor Activity

In vitro studies have shown that compounds with similar structural features possess significant antitumor properties. For instance:

  • A series of pyrazole derivatives demonstrated inhibitory activity against various cancer cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values indicating potent cytotoxic effects .
  • The National Cancer Institute (NCI) evaluated several derivatives and found promising antitumor activity against multiple tumor cell lines .

Antiviral Activity

Research has indicated that certain pyrazole derivatives can inhibit the replication of viruses such as hepatitis C virus (HCV). For example:

  • Compounds similar to this compound were effective in inhibiting both the positive and negative strands of HCV RNA at concentrations ranging from 10 to 100 µg/mL .

Anti-inflammatory and Antimicrobial Activities

Pyrazole derivatives have also been explored for their anti-inflammatory and antimicrobial properties:

  • Studies have highlighted the ability of pyrazole compounds to reduce inflammation markers in various models .
  • Antimicrobial screening revealed moderate to strong activity against bacterial strains like Salmonella typhi and Bacillus subtilis .

Case Studies and Research Findings

StudyFindings
Umesha et al. (2009)Investigated the cytotoxic effects of synthesized pyrazoles on breast cancer cell lines. Notable synergistic effects were observed when combined with doxorubicin.
National Cancer Institute ScreeningIdentified several pyrazole derivatives with broad-spectrum antitumor activity across various cancer cell lines .
Antiviral StudiesDemonstrated that certain derivatives can effectively inhibit HCV replication .

Q & A

Basic Question: What are the optimal synthetic routes for 1-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine?

Methodological Answer:
The synthesis typically involves multi-step reactions starting from pyrrolidine or pyrazine precursors. A common approach utilizes Grignard reagents for ring functionalization. For example:

  • Step 1 : React 3-(pyrrol-1-yl)-propylamine with (1-hydroxymethyl)benzotriazole in chloroform under acidic catalysis (e.g., p-TsOH) to form intermediates .
  • Step 2 : Substitute the benzotriazole group with nucleophiles (e.g., Grignard reagents, NaBH₄) to introduce substituents. Reactions in THF at 0°C with subsequent warming to room temperature improve yields (63–81%) .
  • Purification : Use silica gel chromatography with gradients of hexane/ethyl acetate (7:1 to 3:1) to isolate the final product .

Key Variables : Reaction temperature, stoichiometry of Grignard reagents, and drying agents (e.g., Na₂SO₄) critically influence yield .

Basic Question: How is the compound characterized post-synthesis?

Methodological Answer:
Structural validation requires a combination of spectroscopic and analytical techniques:

  • ¹H/¹³C NMR : Confirm the presence of the tetrahydropyrrolopyrazine core via characteristic signals (e.g., δ 2.8–3.5 ppm for CH₂ groups in the saturated ring, δ 6.5–7.3 ppm for aromatic protons) .
  • HRMS (High-Resolution Mass Spectrometry) : Verify molecular weight (e.g., m/z 234.73 for hydrochloride derivatives) and isotopic patterns .
  • Microanalysis : Validate elemental composition (C, H, N, Cl) within ±0.4% of theoretical values .

Note : Discrepancies in purity (e.g., 95% vs. 97%) may arise from residual solvents or unreacted intermediates, requiring repeated chromatography .

Advanced Question: How can researchers resolve contradictions in reported synthetic yields across studies?

Methodological Answer:
Yield discrepancies often stem from:

  • Reaction Conditions : For example, Grignard reagent addition rates (dropwise vs. bulk) affect side reactions. Slow addition at 0°C minimizes byproducts .
  • Catalyst Loading : Acidic catalysts (e.g., p-TsOH at 4 mmol vs. 2 mmol) influence reaction kinetics and intermediate stability .
  • Workup Protocols : Incomplete quenching (e.g., using 2 M NaOH vs. saturated NH₄Cl) may leave acidic residues, reducing isolated yields .

Experimental Design Tip : Conduct a Design of Experiments (DoE) to optimize variables like temperature, stoichiometry, and catalyst concentration .

Advanced Question: What computational strategies predict the compound’s reactivity in medicinal chemistry applications?

Methodological Answer:

  • DFT (Density Functional Theory) : Calculate electron density maps to identify nucleophilic/electrophilic sites. For example, the chlorophenyl group’s electron-withdrawing effect directs electrophilic substitution to the para position .
  • Molecular Docking : Simulate binding affinities with biological targets (e.g., serotonin receptors) using software like AutoDock Vina. The tetrahydropyrrolopyrazine core shows π-π stacking potential with aromatic residues .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP ~2.8 indicates moderate blood-brain barrier penetration) .

Validation : Cross-reference computational results with experimental bioassays (e.g., IC₅₀ values in receptor inhibition studies) .

Advanced Question: How does substituent variation impact the compound’s physicochemical properties?

Methodological Answer:

  • Lipophilicity : Introducing sulfonyl groups (e.g., 3-chlorophenylsulfonyl) increases logP by ~1.2 units, enhancing membrane permeability but reducing aqueous solubility .
  • Melting Points : Bulky substituents (e.g., benzyl groups) raise melting points (Δ ~30°C) due to improved crystal packing .
  • Solubility : Polar groups (e.g., carboxylic acids) improve solubility in DMSO (>50 mg/mL) but may reduce bioavailability .

Synthetic Strategy : Use QSAR (Quantitative Structure-Activity Relationship) models to prioritize substituents balancing activity and solubility .

Advanced Question: What are the challenges in scaling up the synthesis for preclinical studies?

Methodological Answer:

  • Reagent Availability : Grignard reagents require anhydrous conditions, complicating large-scale reactions. Alternatives like organozinc reagents may improve scalability .
  • Purification : Column chromatography is impractical at scale. Switch to recrystallization (e.g., using ethanol/water mixtures) or centrifugal partition chromatography .
  • Safety : Chlorinated intermediates necessitate closed-system processing to limit exposure .

Process Optimization : Pilot studies under Good Laboratory Practice (GLP) ensure reproducibility and safety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Reactant of Route 2
1-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.